![molecular formula C15H8ClF3N4 B3033621 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine CAS No. 1092345-48-6](/img/structure/B3033621.png)

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine

Übersicht

Beschreibung

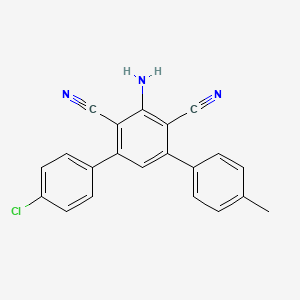

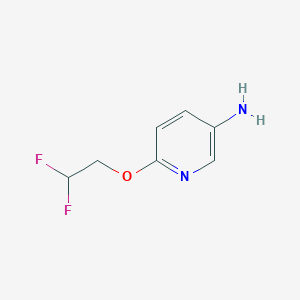

“4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine” is a chemical compound with the molecular formula C15H8ClF3N4. It has a molecular weight of 336.7 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to two different pyridine rings. One of the pyridine rings has a trifluoromethyl group and a chlorine atom attached to it .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 343.2±42.0 °C and a predicted density of 1.412±0.06 g/cm3. Its pKa is predicted to be 2.72±0.12 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The trifluoromethyl (TFM, -CF₃) group in this compound contributes to its pharmacological properties. Researchers have explored its potential as a scaffold for drug design. Notably, TFM-containing compounds often exhibit enhanced metabolic stability, lipophilicity, and bioavailability. Investigating the synthesis and biological activity of derivatives based on this core structure could lead to novel drug candidates .

Agrochemicals and Crop Protection

Fluorinated compounds play a crucial role in agrochemicals due to their stability and bioactivity. The TFM group may enhance the efficacy of herbicides, fungicides, or insecticides. Researchers have studied derivatives of this pyrimidine in the context of crop protection. Further optimization could yield environmentally friendly agrochemicals .

Materials Science and Electronics

Fluorine-containing compounds find applications in materials science. The TFM group’s electron-withdrawing nature influences electronic properties. Researchers have explored TFM-substituted pyrimidines as components in organic semiconductors, OLEDs (organic light-emitting diodes), and photovoltaic devices. These materials exhibit improved charge transport and stability .

Catalysis and Synthetic Chemistry

Organofluorine compounds serve as valuable catalysts. The TFM group can modify reactivity and selectivity in chemical reactions. Researchers have investigated TFM-substituted pyrimidines as ligands for transition metal catalysis. Their unique properties make them promising candidates for efficient and selective transformations .

Biological Studies and Target Identification

Researchers have used TFM-containing compounds as probes to study biological processes. The TFM group’s impact on protein-ligand interactions and metabolic pathways has been explored. Derivatives of this pyrimidine scaffold have been tested against various targets, including kinases, receptors, and enzymes .

Fluorine NMR Spectroscopy

The TFM group provides a convenient handle for fluorine NMR spectroscopy. Researchers use it as a reporter group to monitor binding events, conformational changes, and ligand-receptor interactions. Incorporating TFM-substituted pyrimidines into bioactive molecules allows precise tracking of their behavior in biological systems .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine is bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal function of the bacterial PPTase, thereby affecting the bacterial cell’s viability and its ability to cause disease .

Biochemical Pathways

The inhibition of PPTase by 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine affects the secondary metabolism of the bacteria . This leads to the attenuation of the production of certain metabolites that are dependent on Sfp-PPTase .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro . The compound has also been evaluated for its in vivo pharmacokinetic profiles . These studies help to understand the bioavailability of the compound and its potential utility as a small-molecule inhibitor .

Result of Action

The action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine results in the thwarting of bacterial growth . It has shown antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the action of the compound .

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N4/c16-11-6-10(15(17,18)19)8-22-13(11)12-3-5-21-14(23-12)9-2-1-4-20-7-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLSZCCZVGXKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033539.png)

![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)

![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/structure/B3033549.png)

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)

![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)

![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)